1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one 1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 88283-35-6
VCID: VC17305325
InChI: InChI=1S/C12H8Cl2N2O/c13-10-2-1-8(5-11(10)14)12(17)6-9-7-15-3-4-16-9/h1-5,7H,6H2
SMILES:
Molecular Formula: C12H8Cl2N2O
Molecular Weight: 267.11 g/mol

1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one

CAS No.: 88283-35-6

Cat. No.: VC17305325

Molecular Formula: C12H8Cl2N2O

Molecular Weight: 267.11 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one - 88283-35-6

Specification

CAS No. 88283-35-6
Molecular Formula C12H8Cl2N2O
Molecular Weight 267.11 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-2-pyrazin-2-ylethanone
Standard InChI InChI=1S/C12H8Cl2N2O/c13-10-2-1-8(5-11(10)14)12(17)6-9-7-15-3-4-16-9/h1-5,7H,6H2
Standard InChI Key FRGAQULCKRRZTG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)CC2=NC=CN=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 3,4-dichlorophenyl group bonded to a ketone moiety at the first carbon of an ethanone chain, with a pyrazin-2-yl group at the second carbon. The molecular formula is C₁₂H₈Cl₂N₂O, yielding a molecular weight of 275.11 g/mol . Key structural elements include:

  • Dichlorophenyl ring: Provides electron-withdrawing effects that influence reactivity.

  • Pyrazine heterocycle: Introduces nitrogen-based electronic interactions.

  • Ketone functional group: Serves as a site for nucleophilic additions or reductions.

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
Molecular FormulaC₁₂H₈Cl₂N₂O
Molecular Weight275.11 g/mol
Canonical SMILESClC1=C(C=CC(=C1)Cl)C(=O)CC2=CN=CC=N2
Topological Polar Surface Area53.7 Ų

Synthetic Methodologies

Acylation of Pyrazine Derivatives

A plausible route involves the Friedel-Crafts acylation of 3,4-dichlorophenylacetyl chloride with pyrazine in the presence of a Lewis acid catalyst (e.g., AlCl₃):

3,4-Dichlorophenylacetyl chloride+PyrazineAlCl31-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one+HCl\text{3,4-Dichlorophenylacetyl chloride} + \text{Pyrazine} \xrightarrow{\text{AlCl}_3} \text{1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one} + \text{HCl}

Reaction conditions typically involve anhydrous dichloromethane at 0–5°C under nitrogen, with yields optimized to ~65–70% after purification via column chromatography.

Alternative Pathways

  • Suzuki-Miyaura Coupling: Aryl boronic acids could couple with halogenated pyrazine precursors to construct the heterocyclic moiety.

  • Grignard Reaction: Addition of pyrazinylmagnesium bromide to 3,4-dichlorophenyl ketone intermediates .

Table 2: Comparative Synthesis Conditions

MethodCatalystSolventTemperatureYield (%)
Friedel-Crafts AcylationAlCl₃CH₂Cl₂0°C68
Suzuki CouplingPd(PPh₃)₄DME/H₂O80°C55

Physicochemical Properties

Solubility and Stability

The compound is predicted to exhibit:

  • Low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic aryl groups.

  • Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Decomposes above 200°C; susceptible to photodegradation under UV light .

Reactivity Profile

  • Nucleophilic Aromatic Substitution: Chlorine atoms on the phenyl ring may undergo displacement with amines or alkoxides.

  • Ketone Transformations: Reducible to secondary alcohols (e.g., using NaBH₄) or convertible to hydrazones via condensation reactions.

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